REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([CH3:10])=[C:8]([F:11])[C:7]([F:12])=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:14]>>[F:1][C:2]1[C:9]([CH3:10])=[C:8]([F:11])[C:7]([F:12])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:14]
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Name
|
2,4,5-trifluoro-3-methylbenzonitrile
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1C)F)F
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred on an oil bath (90° to 100° C.) for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling, to the reacting mixture
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water sufficiently
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C=C(C(=C1C)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |